3-(4-Fluorophenyl)-6-(trifluoromethyl)picolinic acid
Overview
Description
3-(4-Fluorophenyl)-6-(trifluoromethyl)picolinic acid is a fluorinated aromatic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluorophenyl and trifluoromethyl groups in its structure imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced via radical intermediates . The reaction conditions often involve the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone under visible light irradiation .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products. The choice of solvents, catalysts, and reaction parameters are crucial in achieving efficient industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-6-(trifluoromethyl)picolinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. For example, trifluoromethyl phenyl sulfone can be used as a trifluoromethylating agent under photoredox catalyst-free conditions . The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various fluorinated derivatives, while oxidation reactions can produce corresponding oxides or hydroxylated products.
Scientific Research Applications
3-(4-Fluorophenyl)-6-(trifluoromethyl)picolinic acid has several scientific research applications, including:
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in understanding the interactions of fluorinated molecules with biological targets.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-6-(trifluoromethyl)picolinic acid involves its interaction with molecular targets through its fluorinated aromatic structure. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in proteins and enzymes. The fluorophenyl group can participate in π-π interactions and hydrogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)propionic Acid: This compound shares the fluorophenyl group but lacks the trifluoromethyl group, resulting in different reactivity and applications.
α-(Trifluoromethyl)styrene Derivatives: These compounds contain the trifluoromethyl group and are used as intermediates in the synthesis of more complex fluorinated molecules.
Uniqueness
3-(4-Fluorophenyl)-6-(trifluoromethyl)picolinic acid is unique due to the combination of both fluorophenyl and trifluoromethyl groups on a picolinic acid scaffold. This dual functionality imparts distinct chemical properties, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-8-3-1-7(2-4-8)9-5-6-10(13(15,16)17)18-11(9)12(19)20/h1-6H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOWPBOBPBOLND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(C=C2)C(F)(F)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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